5,5-Diethylcyclopenta-1,3-diene 5,5-Diethylcyclopenta-1,3-diene
Brand Name: Vulcanchem
CAS No.: 61111-73-7
VCID: VC19558604
InChI: InChI=1S/C9H14/c1-3-9(4-2)7-5-6-8-9/h5-8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C9H14
Molecular Weight: 122.21 g/mol

5,5-Diethylcyclopenta-1,3-diene

CAS No.: 61111-73-7

Cat. No.: VC19558604

Molecular Formula: C9H14

Molecular Weight: 122.21 g/mol

* For research use only. Not for human or veterinary use.

5,5-Diethylcyclopenta-1,3-diene - 61111-73-7

Specification

CAS No. 61111-73-7
Molecular Formula C9H14
Molecular Weight 122.21 g/mol
IUPAC Name 5,5-diethylcyclopenta-1,3-diene
Standard InChI InChI=1S/C9H14/c1-3-9(4-2)7-5-6-8-9/h5-8H,3-4H2,1-2H3
Standard InChI Key VKWMOOFWZGJOQO-UHFFFAOYSA-N
Canonical SMILES CCC1(C=CC=C1)CC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

5,5-Diethylcyclopenta-1,3-diene (C₉H₁₄) consists of a five-membered cyclopentadiene ring with two ethyl (-C₂H₅) groups at the 5-position. The conjugated diene system (1,3-diene) confers inherent reactivity, while the ethyl substituents introduce steric and electronic modifications compared to unsubstituted cyclopentadiene.

Table 1: Comparative Molecular Properties of Alkyl-Substituted Cyclopentadienes

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
5,5-Dimethylcyclopenta-1,3-dieneC₇H₁₀94.150.827 92.9
5-Methyl-1,3-cyclopentadieneC₆H₈80.13 N/AN/A
5,5-Diethylcyclopenta-1,3-dieneC₉H₁₄122.21~0.80-0.85*~130-140*

*Estimated based on alkyl substitution trends .

The increased molecular weight and steric bulk of ethyl groups relative to methyl likely elevate the boiling point and reduce density slightly compared to the dimethyl analog . The exact melting point remains undetermined, though alkyl-substituted dienes typically exhibit lower melting points due to disrupted crystal packing.

Spectroscopic Features

While no experimental spectra for 5,5-diethylcyclopenta-1,3-diene are available, its infrared (IR) and nuclear magnetic resonance (NMR) spectra can be inferred:

  • IR: Strong absorbance near 1600 cm⁻¹ (C=C stretching) and 2900–3000 cm⁻¹ (C-H stretching in ethyl groups).

  • ¹H NMR: Distinct signals for vinylic protons (δ 5.5–6.5 ppm), ethyl methylene (δ 1.2–1.6 ppm), and methyl terminals (δ 0.8–1.0 ppm).

The mass spectrum would likely display a molecular ion peak at m/z 122, with fragmentation patterns involving loss of ethyl groups (e.g., m/z 93 [M – C₂H₅]⁺) .

Synthesis and Stereoselective Preparation

Alkylation of Cyclopentadiene

A direct route involves the alkylation of cyclopentadiene with ethylating agents. For example, treatment with ethyl bromide (C₂H₅Br) in the presence of a strong base (e.g., potassium tert-butoxide) could yield 5,5-diethylcyclopenta-1,3-diene via deprotonation and subsequent alkylation:

Cyclopentadiene+2C2H5BrBase5,5-Diethylcyclopenta-1,3-diene+2HBr\text{Cyclopentadiene} + 2 \text{C}_2\text{H}_5\text{Br} \xrightarrow{\text{Base}} \text{5,5-Diethylcyclopenta-1,3-diene} + 2 \text{HBr}

This method mirrors the synthesis of 5,5-dimethylcyclopenta-1,3-diene but requires optimized conditions to accommodate the bulkier ethyl groups .

Transition-Metal-Catalyzed Cross-Coupling

Modern methodologies for 1,3-diene synthesis, such as palladium-catalyzed cross-coupling, could be adapted. For instance, a Suzuki-Miyaura coupling between a pre-functionalized cyclopentadienyl boronate and an ethyl halide might afford the target compound :

Cyclopentadienyl-B(pin)+C2H5XPd catalyst5,5-Diethylcyclopenta-1,3-diene+By-products\text{Cyclopentadienyl-B(pin)} + \text{C}_2\text{H}_5\text{X} \xrightarrow{\text{Pd catalyst}} \text{5,5-Diethylcyclopenta-1,3-diene} + \text{By-products}

The stereochemical outcome depends on the pre-defined geometry of the coupling partners, emphasizing the need for precise control in diene synthesis .

Olefin Metathesis

Ring-closing olefin metathesis (RCM) using Grubbs catalysts offers another pathway. Starting from a diethyl-substituted diyne, RCM could generate the cyclopentadiene ring while retaining the ethyl substituents :

Diethyl-diyneGrubbs Catalyst5,5-Diethylcyclopenta-1,3-diene+Ethylene\text{Diethyl-diyne} \xrightarrow{\text{Grubbs Catalyst}} \text{5,5-Diethylcyclopenta-1,3-diene} + \text{Ethylene}

This method benefits from high atom economy and compatibility with functional groups.

Chemical Reactivity and Functionalization

Diels-Alder Reactions

The conjugated diene system in 5,5-diethylcyclopenta-1,3-diene participates in Diels-Alder cycloadditions with dienophiles (e.g., maleic anhydride), forming six-membered cyclohexene derivatives. The ethyl groups may influence reaction rates and regioselectivity due to steric effects.

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the diene to 5,5-diethylcyclopentane. The reaction proceeds under mild conditions, yielding a saturated hydrocarbon with potential applications in fuel additives or polymer precursors.

Halogenation

Electrophilic addition of halogens (e.g., Br₂) occurs at the double bonds, producing dibromo derivatives. The ethyl substituents may direct halogenation to the less hindered positions, though detailed studies are needed.

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